Cas no 4835-39-6 (N-(4-Nitrophenyl)-3-oxo-butanamide)

N-(4-Nitrophenyl)-3-oxo-butanamide 化学的及び物理的性質
名前と識別子
-
- N-(4-Nitrophenyl)-3-oxobutanamide
- 4'-Nitroacetoacetanilide
- N-(4-Nitrophenyl)-3-oxobutyramide
- N-(4-NITRO-PHENYL)-3-OXO-BUTYRAMIDE
- Acetoacet-p-nitroanilide(AAPNA)
- N-(4-nitrophenyl)-2-acetylacetamide
- N-(4-nitrophenyl)acetoacetamide
- N-para-nitrophenylacetoacetamide
- p-nitro acetoacetanilide
- KCXJQNDNGLRYBN-UHFFFAOYSA-N
- NSC25193
- N-(4-nitrophenyl)-3-oxo-butyramide
- N-(4-nitrophenyl)-3-oxobutamide
- Acetoacetamide, N-(4-nitrophenyl)-
- STK097825
- SBB006289
- N-(4-Nitrophenyl)-3-oxo-butana
- NSC-25193
- N0990
- NS00031789
- T72513
- SCHEMBL23811
- DTXSID90197493
- AKOS000115176
- N-(4-Nitrophenyl)-3-oxo-butanamide
- SB79628
- Butanamide, N-(4-nitrophenyl)-3-oxo-
- N-(4-Nitrophenyl)-3-oxobutanamide #
- EINECS 225-418-2
- AS-58254
- A827515
- SR-01000514749-1
- NSC 25193
- CS-0307499
- SR-01000514749
- Acetoacet-p-nitroanilide
- MFCD00452522
- EN300-01366
- 4835-39-6
-
- MDL: MFCD00452522
- インチ: 1S/C10H10N2O4/c1-7(13)6-10(14)11-8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,14)
- InChIKey: KCXJQNDNGLRYBN-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C(C([H])([H])[H])=O)N([H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 222.06400
- どういたいしつりょう: 222.064
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- ひょうめんでんか: 0
- 互変異性体の数: 8
- トポロジー分子極性表面積: 92
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.331
- ゆうかいてん: 119.0 to 124.0 deg-C
- ふってん: 498.6 °C at 760 mmHg
- フラッシュポイント: 498.6 °C at 760 mmHg
- 屈折率: 1.601
- PSA: 91.99000
- LogP: 2.10860
- じょうきあつ: 0.0±1.3 mmHg at 25°C
N-(4-Nitrophenyl)-3-oxo-butanamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
N-(4-Nitrophenyl)-3-oxo-butanamide 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-(4-Nitrophenyl)-3-oxo-butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0990-1G |
N-(4-Nitrophenyl)-3-oxobutyramide |
4835-39-6 | >98.0%(T)(HPLC) | 1g |
¥2410.00 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0990-200mg |
N-(4-Nitrophenyl)-3-oxo-butanamide |
4835-39-6 | 98.0%(LC&T) | 200mg |
¥540.0 | 2022-06-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-279597-1 g |
N-(4-Nitro-phenyl)-3-oxo-butyramide, |
4835-39-6 | 1g |
¥1,700.00 | 2023-07-10 | ||
Aaron | AR00DEGS-250mg |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 250mg |
$75.00 | 2023-12-14 | |
Aaron | AR00DEGS-500mg |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 500mg |
$98.00 | 2023-12-14 | |
1PlusChem | 1P00DE8G-2.5g |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 2.5g |
$231.00 | 2023-12-17 | |
1PlusChem | 1P00DE8G-50mg |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 50mg |
$86.00 | 2023-12-17 | |
Aaron | AR00DEGS-5g |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 5g |
$371.00 | 2023-12-14 | |
A2B Chem LLC | AG24176-250mg |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 250mg |
$73.00 | 2024-04-19 | |
A2B Chem LLC | AG24176-1g |
4'-nitroacetoacetanilide |
4835-39-6 | 93% | 1g |
$109.00 | 2024-04-19 |
N-(4-Nitrophenyl)-3-oxo-butanamide 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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6. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
N-(4-Nitrophenyl)-3-oxo-butanamideに関する追加情報
Introduction to N-(4-Nitrophenyl)-3-oxo-butanamide (CAS No. 4835-39-6)
N-(4-Nitrophenyl)-3-oxo-butanamide, identified by its CAS number 4835-39-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and biological studies. The presence of both a nitro group and an amide functionality makes it a versatile molecule for further derivatization and functionalization, which are crucial steps in drug development.
The molecular structure of N-(4-Nitrophenyl)-3-oxo-butanamide consists of a benzene ring substituted with a nitro group at the 4-position, connected to a butanamide moiety. This arrangement imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. The nitro group, in particular, is known for its ability to participate in various chemical reactions, including reduction to an amine or diazotization, while the amide group can serve as a pharmacophore in drug design.
In recent years, there has been a growing interest in exploring the pharmacological potential of nitroaromatic compounds. Studies have shown that nitroaromatics can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound N-(4-Nitrophenyl)-3-oxo-butanamide is no exception and has been investigated for its possible role in modulating biological pathways.
One of the most intriguing aspects of N-(4-Nitrophenyl)-3-oxo-butanamide is its potential as a precursor in the synthesis of more complex molecules. The nitro group can be selectively reduced to an amine, which can then be further functionalized through various reactions such as coupling with carboxylic acids or aldehydes. This flexibility makes it a valuable intermediate in the synthesis of peptidomimetics and other bioactive molecules.
The amide functionality in N-(4-Nitrophenyl)-3-oxo-butanamide also plays a crucial role in its pharmacological profile. Amides are well-known for their ability to interact with biological targets such as enzymes and receptors, often leading to therapeutic effects. Research has demonstrated that modifications at the amide bond can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Therefore, N-(4-Nitrophenyl)-3-oxo-butanamide could serve as a scaffold for developing novel therapeutic agents.
In addition to its synthetic utility, N-(4-Nitrophenyl)-3-oxo-butanamide has been studied for its potential role in chemical biology research. The compound's ability to interact with biological systems makes it a useful tool for investigating enzyme mechanisms and metabolic pathways. For instance, it can be used as an inhibitor or substrate in enzymatic reactions, providing insights into the function of key enzymes involved in disease pathways.
The latest advancements in computational chemistry have also highlighted the importance of N-(4-Nitrophenyl)-3-oxo-butanamide4-Nitrophenyl-)< strong >3-oxo-butanamide make it an attractive candidate for identifying new drug candidates through computational methods.
In conclusion, N-(
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